molecular formula C16H16N4OS B2440120 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide CAS No. 850802-55-0

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

Cat. No. B2440120
CAS RN: 850802-55-0
M. Wt: 312.39
InChI Key: LDMUABLAQNCRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide” is a chemical compound . It has a similar structure to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7 (4H)-one .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrazolo[1,5-a]pyrimidin-7-yl group, which is a bicyclic structure with a pyrazole ring fused to a pyrimidine ring . The compound also contains a phenyl group and a thioacetamide group .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide:

Pharmaceutical Development

This compound has shown potential in pharmaceutical research due to its unique chemical structure. It can be used as a lead compound for the development of new drugs targeting various diseases. Its pyrazolo[1,5-a]pyrimidine core is known for its biological activity, making it a promising candidate for drug discovery .

Cancer Research

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide has been studied for its potential anti-cancer properties. The compound’s ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a valuable subject for developing new cancer therapies .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects. It could be used in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate specific neural pathways and protect neurons from damage is of significant interest .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Applications

Studies have explored the anti-inflammatory potential of this compound. It can inhibit inflammatory mediators and pathways, suggesting its use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Material Science

Beyond biological applications, this compound has potential uses in material science. Its unique chemical properties can be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

These diverse applications highlight the versatility and importance of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide in scientific research.

Sigma-Aldrich MDPI MDPI BenchChem ChemScene : MDPI : Sigma-Aldrich : BenchChem

properties

IUPAC Name

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-10-8-14(22-9-13(17)21)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMUABLAQNCRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide

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